N-(1-methoxyethyl)formamide
Description
Significance and Research Context in Organic Chemistry
The significance of N-(1-methoxyethyl)formamide in organic chemistry lies primarily in its role as a precursor and a versatile reagent. Formamides, as a class of compounds, are widely recognized for their importance as intermediates in the synthesis of a variety of nitrogen-containing compounds. nih.gov They can be found in the structure of numerous pharmaceuticals and are pivotal in the construction of heterocyclic systems. orgsyn.org The presence of the methoxyethyl group in this compound introduces specific steric and electronic properties that can influence the outcome of chemical reactions.
Role as a Key Intermediate in Chemical Synthesis
One of the most notable roles of N-substituted formamides, including this compound, is as a precursor to isocyanides. Isocyanides are highly reactive functional groups that are indispensable in multicomponent reactions, such as the Ugi reaction. researchgate.netbeilstein-journals.orgorganic-chemistry.org The Ugi reaction is a powerful tool in combinatorial chemistry and drug discovery, allowing for the rapid assembly of complex, peptide-like molecules from four simple starting materials: an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. researchgate.netorganic-chemistry.org
The general mechanism of the Ugi reaction involves the initial formation of an imine from the amine and the carbonyl compound. This is followed by the nucleophilic addition of the isocyanide to the imine, generating a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate, and a subsequent intramolecular acyl transfer (the Mumm rearrangement) yields the final α-acylamino amide product. beilstein-journals.org By serving as a precursor to the isocyanide component, this compound can be a crucial starting material for the synthesis of a diverse library of compounds with potential biological activity. researchgate.net
The synthesis of this compound itself can be achieved through various routes, including the reaction of methanol (B129727) with N-vinylformamide or the reaction of 1-chloro-1-methoxyethane (B1652635) with formamide (B127407).
Interactive Data Table: Properties of this compound guidechem.com
| Property | Value |
| Molecular Formula | C4H9NO2 |
| Molecular Weight | 103.12 g/mol |
| CAS Number | 38591-94-5 |
| Canonical SMILES | CC(OC)NC=O |
| InChI Key | OBSOFSUMTBYDCT-UHFFFAOYSA-N |
| Topological Polar Surface Area | 38.3 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Overview of Current Research Trajectories
Current research involving formamides and their derivatives is focused on expanding their utility in organic synthesis. This includes the development of new catalytic systems for their formation and their application in novel synthetic methodologies. digitellinc.com While specific research trajectories exclusively focused on this compound are not extensively documented in readily available literature, the broader trends in formamide chemistry suggest potential avenues for its application.
Research into multicomponent reactions continues to be a vibrant area, with efforts to develop new variations of the Ugi and Passerini reactions. nih.gov The unique substitution pattern of this compound could be exploited in these reactions to create novel molecular scaffolds.
Furthermore, the development of stereoselective reactions is a major focus in modern organic chemistry. While there is no direct evidence in the provided search results of this compound being used as a chiral auxiliary, the presence of a stereocenter in its structure suggests a potential for its application in diastereoselective synthesis. Future research may explore the development of enantiomerically pure forms of this compound to be used as chiral building blocks in the synthesis of complex, stereochemically defined molecules.
Structure
3D Structure
Properties
CAS No. |
38591-94-5 |
|---|---|
Molecular Formula |
C4H9NO2 |
Molecular Weight |
103.12 g/mol |
IUPAC Name |
N-(1-methoxyethyl)formamide |
InChI |
InChI=1S/C4H9NO2/c1-4(7-2)5-3-6/h3-4H,1-2H3,(H,5,6) |
InChI Key |
OBSOFSUMTBYDCT-UHFFFAOYSA-N |
SMILES |
CC(NC=O)OC |
Canonical SMILES |
CC(NC=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N 1 Methoxyethyl Formamide
Direct Synthesis Approaches
Direct synthesis strategies offer an efficient route to N-(1-methoxyethyl)formamide by introducing the critical methoxy (B1213986) group onto a formamide-containing structure in a single, targeted step.
The N-formylation of amines using methanol (B129727) as a sustainable C1 source is a significant reaction in organic synthesis for producing a wide array of formamides. scispace.comacs.orgresearchgate.net This transformation is typically facilitated by metal-based catalysts and involves the dehydrogenation of methanol. acs.org Various catalytic systems, including those based on ruthenium, chromium, and gold, have been developed to promote this reaction under differing conditions. researchgate.netacs.org For instance, an inorganic ligand-supported chromium (III) catalyst has demonstrated excellent activity and selectivity in the direct catalytic coupling of methanol with various primary and secondary amines. researchgate.net Similarly, ruthenium-N-heterocyclic carbene complexes can effectively convert methanol and amines into the corresponding formamides. acs.org
While this method is a cornerstone for general formamide (B127407) synthesis, its direct application to produce this compound would necessitate the formylation of 1-methoxyethylamine. The core of this methodology, however, lies in using methanol as the formylating agent for an amine, a process that has been extensively studied for its atom economy and use of a renewable C1 source. acs.org
Electrochemical methods provide a powerful and green alternative for the synthesis of complex molecules by driving reactions with electrical current, often under mild conditions.
The anodic oxidation of N-formyl amine derivatives in methanol represents a direct pathway to α-methoxylated amides. This process involves the electrochemical oxidation of the amide at the anode, which generates a reactive intermediate that is subsequently trapped by the methanol solvent. This technique has been successfully applied to synthesize α-methoxyalkylamides, which are valuable intermediates in organic synthesis, particularly for amidoalkylation reactions.
A notable example that illustrates this pathway is the synthesis of N-Ethyl-N-(1-methoxyethyl)-formamide through the anodic oxidation of N,N-Diethylformamide in methanol. This reaction highlights the feasibility of introducing a methoxy group at the α-position to the nitrogen atom of an N-alkyl formamide derivative. The table below summarizes findings from large-scale laboratory electrolysis for the anodic methoxylation of various amides, demonstrating the high yields and general applicability of this method.
| Substrate | Product | Yield (%) |
|---|---|---|
| N-Formylpyrrolidine | N-Formyl-2-methoxypyrrolidine | 97 |
| N-Formylpiperidine | N-Formyl-2-methoxypiperidine | 95 |
| N-Formylmorpholine | N-Formyl-3-methoxymorpholine | 92 |
| N,N-Diethylformamide | N-Ethyl-N-(1-methoxyethyl)-formamide | 89 |
| N,N-Diethylacetamide | N-Ethyl-N-(1-methoxyethyl)-acetamide | 84 |
Data sourced from studies on large-scale laboratory electrolysis in organic systems.
A sophisticated electrochemical approach for synthesizing N-protected (1-methoxyalkyl)amines is through the decarboxylative α-methoxylation of N-acyl-α-amino acids. This reaction, a form of non-Kolbe electrolysis, proceeds via the one-electron oxidation of a carboxylate anion, which is followed by decarboxylation to form a radical. A subsequent oxidation of this radical generates a stabilized N-acyliminium cation. This highly reactive intermediate is then captured by the methanol solvent to yield the final α-methoxylated product.
This method is particularly relevant for the synthesis of this compound, which could be produced by starting with N-formylalanine. The process is known for its high efficiency and mild conditions. Research has standardized this method using commercially available electrochemical setups, allowing for excellent yields, often exceeding 90%, with simple, chromatography-free purification. The table below presents results from the electrochemical decarboxylative α-methoxylation of various N-acyl-α-amino acids.
| Starting N-Acyl-α-Amino Acid | Base (0.075 equiv.) | Isolated Yield (%) of N-(1-methoxyalkyl)amide |
|---|---|---|
| N-Piv-α-alanine | Et3N | 96 |
| N-Piv-α-alanine | MeONa | 95 |
| N-Piv-α-valine | Et3N | 95 |
| N-Piv-α-leucine | Et3N | 98 |
| N-Piv-α-phenylalanine | Et3N | 96 |
Data derived from standardized electrochemical synthesis of N-protected (1-methoxyalkyl)amines.
Electrochemical Synthesis Pathways
Multi-Step Synthesis via Precursor Compounds
Multi-step synthesis provides a reliable and controllable route to this compound by building the molecule through a sequence of well-defined reactions.
An established industrial process for producing N-(α-alkoxyethyl)formamides, including the target compound, involves a two-step sequence starting from basic chemical feedstocks. google.com The first step is the reaction of formamide with acetaldehyde (B116499) in the presence of a specific basic catalyst to generate the key intermediate, N-(α-hydroxyethyl)formamide. google.com
In the second step, this N-(α-hydroxyethyl)formamide intermediate undergoes an alkoxylation reaction. Specifically, for the synthesis of this compound, the intermediate is reacted with methanol in the presence of an acid catalyst. google.com This process is sensitive to reaction conditions, with the temperature for the alkoxylation step typically maintained between -10°C and 60°C to ensure both desired reactivity and the stability of the hydroxyethyl (B10761427) intermediate. google.com The choice of the basic catalyst in the initial step is crucial for the thermal stability of the final product; alkali metal bicarbonates and hydrogenphosphates, such as potassium bicarbonate and potassium hydrogenphosphate, have been identified as particularly effective. google.com
Formation from N-(α-Hydroxyethyl)formamide
Reaction with Primary or Secondary Alcohols under Acid Catalysis
The etherification of N-(1-hydroxyethyl)formamide with a primary or secondary alcohol, such as methanol, is a crucial step to produce this compound. This reaction is typically carried out in the presence of an acid catalyst. google.com The process involves reacting the N-(1-hydroxyethyl)formamide intermediate with the alcohol, which leads to the formation of the corresponding N-(1-alkoxyethyl)formamide. google.com
A range of acid catalysts can be employed for this transformation, including mineral acids like sulfuric acid, hydrochloric acid, nitric acid, and hydrobromic acid. google.com Organic acids such as sulfamic acid, methanesulfonic acid, ethanesulfonic acid, and para-toluenesulfonic acid are also effective. google.com The amount of the acid catalyst used is generally in the range of 0.001 to 10 mol% relative to N-(1-hydroxyethyl)formamide, with a preferred range of 0.1 to 5 mol%. google.com The reaction temperature is ideally maintained between -10°C and 60°C, with a more preferable range of 0°C to 40°C, to balance reactivity and the stability of the starting material. google.com
The reaction can be performed with or without a solvent. When a solvent is used, the alcohol reactant itself can serve as the solvent, or an inert solvent can be added. If an external solvent is used, the molar ratio of the alcohol to N-(1-hydroxyethyl)formamide is preferably between 1.0 and 5. google.com
Optimization of Reaction Conditions for Precursor Formation
The initial step in the primary synthesis route involves the reaction of formamide with acetaldehyde to produce the precursor, N-(1-hydroxyethyl)formamide. google.com This reaction is effectively catalyzed by a basic catalyst. google.com The reaction temperature is a critical parameter and is optimally maintained between 0°C and 40°C. google.com
One method to control the reaction is by introducing acetaldehyde in a gaseous state into a solution containing formamide and the catalyst. google.com To manage the reaction progress and potentially improve yield, the N-(1-hydroxyethyl)formamide product can be separated from the reaction system when the conversion of formamide reaches 50 to 80 mol%, after which the reaction is allowed to continue. google.com
Alternative Precursor Routes and Their Limitations
While the reaction of formamide and acetaldehyde is a common route, other methods for generating precursors to N-(1-alkoxyethyl) amides have been explored, each with its own set of limitations.
One such alternative involves the reaction of primary alkyl carboxylic acid amides with acetaldehyde dimethyl acetal (B89532). However, this method is reported to be inefficient for formamide and requires a significant excess of the acetal (approximately 20:1) to achieve practical yields and purity with other amides. google.comepo.org
Another approach is the anodic oxidation of N-formylated alicyclic amines in methanol, which can produce α-methoxyalkylamides. scispace.com While effective for certain substrates, this electrochemical method may not be universally applicable or scalable for the specific synthesis of this compound.
A two-step process has been described where acetaldehyde first reacts with formamide in the presence of a weakly basic catalyst to yield solid N-(1-hydroxyethyl)formamide. google.comepo.org After neutralizing the catalyst, this intermediate is then reacted with an alcohol under acid catalysis. google.comepo.org This method is considered less attractive due to its multi-step nature, the need to handle a solid intermediate, and the generation of salt byproducts that require disposal. google.comepo.org
The table below summarizes some of the alternative routes and their inherent limitations.
| Alternative Route | Reactants | Limitations | Reference |
| Acetal Reaction | Primary alkyl carboxylic acid amides, Acetaldehyde dimethyl acetal | Fails for formamide; requires large excess of acetal. | google.comepo.org |
| Anodic Oxidation | N-formylated alicyclic amines, Methanol | Specific to certain substrates; may not be scalable. | scispace.com |
| Two-Step Synthesis | Acetaldehyde, Formamide, Alcohol | Multiple steps; handling of solid intermediate; salt disposal. | google.comepo.org |
Catalytic Systems in this compound Synthesis
Role of Acidic Catalysts
Acidic catalysts are essential for the conversion of the N-(1-hydroxyethyl)formamide intermediate to this compound. google.com This step involves the acid-catalyzed etherification with an alcohol. A variety of strong acid catalysts are effective, including mineral acids and organic sulfonic acids. google.com The use of a strong acid catalyst allows for a rapid, single-step reaction of an alcohol with an aldehyde and formamide. google.com This one-pot synthesis avoids the isolation of the hydroxyethyl intermediate and the disposal of salts associated with two-step processes. epo.org Examples of suitable strong acid catalysts include sulfuric acid, methanesulfonic acid, and p-toluenesulfonic acid. google.com The concentration of the strong acid catalyst is typically in the range of 16-20 mol% relative to formamide. google.com
Application of Solid Acid Catalysts
Solid acid catalysts offer several advantages over their homogeneous counterparts, including easier separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion and environmental issues. sioc-journal.cnresearchgate.net In the context of N-(1-alkoxyethyl)formamide synthesis, solid acid catalysts like ion-exchange resins with strong acidity (e.g., cross-linked polystyrenesulfonic acid) can be used. google.com These catalysts can be employed in a packed bed reactor, where the reactants are passed through a column containing the catalyst. google.com While the general application of solid acids in various organic reactions is well-documented, specific examples detailing their performance and optimization for this compound synthesis are less prevalent in the provided search results. However, their potential to replace liquid acids in this process aligns with the principles of green chemistry by simplifying catalyst recovery and minimizing waste. ias.ac.in
The following table provides an overview of the types of catalysts used in the synthesis of this compound and its precursor.
| Catalyst Type | Role in Synthesis | Examples | Reference |
| Acidic Catalysts | Etherification of N-(1-hydroxyethyl)formamide | Sulfuric acid, p-toluenesulfonic acid | google.com |
| One-pot synthesis from aldehyde, alcohol, and formamide | Strong acid catalysts | google.com | |
| Basic Catalysts | Formation of N-(1-hydroxyethyl)formamide | Weakly basic catalysts | google.comgoogle.com |
| Solid Acid Catalysts | Etherification of N-(1-hydroxyethyl)formamide | Cross-linked polystyrenesulfonic acid (ion-exchange resin) | google.com |
Synthetic Challenges and Process Innovations
The synthesis of this compound is intrinsically linked to its primary application as a precursor for N-vinylformamide (NVF), a significant monomer in the production of water-soluble polymers. google.comgoogle.com Consequently, many of the synthetic challenges and process innovations surrounding this compound are driven by the quest for a more efficient, pure, and industrially viable route to NVF.
Synthetic Challenges
The conventional pathway to this compound involves the reaction of N-(1-hydroxyethyl)formamide (HEF) with methanol using an acid catalyst. google.com While this step is relatively straightforward, significant challenges emerge during the subsequent conversion of this compound to N-vinylformamide through thermal decomposition (cracking).
A major challenge in the industrial production of NVF from this compound is the thermal instability of the product. google.com High-temperature cracking processes, often operating between 300°C and 600°C, can lead to the formation of undesirable resinous by-products. google.com These resinous substances can deposit within the pyrolysis reactors, causing fouling and hindering stable, continuous operation, which is critical for mass production. google.com
Furthermore, the purity of the N-vinylformamide produced via the this compound route has been a point of concern, with some reports indicating that the final product exhibited lower than desired purity levels. google.com Alternative historical methods for producing NVF precursors also presented their own difficulties. For instance, a process involving formamide, acetaldehyde, and anhydride (B1165640), while reducing the cracking temperature, generated substantial amounts of acidic waste. This not only posed a significant challenge for waste liquid treatment but also caused considerable corrosion to manufacturing equipment. google.com
Process Innovations
To overcome these challenges, significant process innovations have been developed, focusing on reactor technology, alternative chemical pathways, and milder reaction conditions.
One key innovation addresses the issue of resin deposition during thermal decomposition. A process has been developed that utilizes a two-stage pyrolysis reactor system for the conversion of this compound vapor to NVF. This system consists of a first-stage unpacked tubular reactor followed by a second-stage packed tubular reactor. By carefully controlling the vapor temperature at the outlet of the first reactor (200°-400°C) and the internal temperature of the second reactor (200°-600°C), the process successfully prevents the deposition of resinous materials, enabling stable industrial production of high-yield NVF. google.com
Another area of innovation involves developing entirely new synthetic routes that bypass the issues associated with traditional methods. One such process produces N-vinylformamide by first reacting hydroxyethyl formamide (HEF) with a reactant containing a cyclic anhydride group, such as succinic anhydride or maleic anhydride, to form an ester. This ester is then dissociated through heating to yield NVF and a diacid compound, offering an alternative to the this compound pathway. google.com
Efforts have also been made to refine the initial synthesis of the precursor itself. A patented method describes the preparation of this compound from N-(1-hydroxyethyl)formamide and methanol using concentrated sulfuric acid as a catalyst at low temperatures (5-15°C). This process achieves a high yield and purity for the target compound. google.com The data below highlights the conditions for this specific preparation.
| Reactant | Reagent | Catalyst | Temperature | Reaction Time | Yield | Purity | Reference |
|---|---|---|---|---|---|---|---|
| N-(1-hydroxyethyl) formamide | Methanol | Concentrated Sulfuric Acid | 5-15 °C | 5 hours | 94.9% | 95.1% | google.com |
Furthermore, electrochemical methods present an innovative, albeit less direct, approach. Anodic oxidation of N,N-diethylformamide in methanol has been shown to produce N-ethyl-N-(1-methoxyethyl)formamide. scispace.com This large-scale laboratory electrolysis method is presented as a convenient and high-yield synthesis for methoxylated amides, suggesting that electrochemical strategies could offer future pathways for related formamide compounds. scispace.com
| Substrate | Product | Yield | Reference |
|---|---|---|---|
| N,N-Diethylformamide | N-Ethyl-N-(1-methoxyethyl)formamide | 89% | scispace.com |
These innovations, from advanced reactor design to novel chemical and electrochemical routes, demonstrate a continuous effort to refine the synthesis and application of this compound, primarily to enhance the efficiency and quality of N-vinylformamide production.
Mechanistic Investigations of Reactions Involving N 1 Methoxyethyl Formamide
Reaction Mechanisms of N-(1-Methoxyethyl)formamide Formation
This compound is a significant intermediate in the production of N-vinylformamide, a valuable monomer in polymer chemistry. Understanding the mechanisms of its formation is crucial for optimizing synthesis routes.
Detailed Mechanistic Pathways from Methanol (B129727) and Amines
The formation of this compound can be achieved through a multi-step process, often referred to as the "alkoxy" process, which utilizes acetaldehyde (B116499), formamide (B127407), and methanol as primary reactants. googleapis.com
The initial step involves the reaction of acetaldehyde with formamide. This reaction is typically carried out in the presence of a basic catalyst and a solvent, such as toluene. The formamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. This leads to the formation of an unstable intermediate, which, upon proton transfer, yields N-(1-hydroxyethyl)formamide. This intermediate often crystallizes and precipitates from the reaction medium. googleapis.com The reaction is generally conducted at temperatures ranging from 0°C to 40°C. googleapis.com
In the subsequent step, the synthesized N-(1-hydroxyethyl)formamide is reacted with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, which serves a dual purpose: neutralizing any residual base from the first step and catalyzing the etherification. googleapis.com The hydroxyl group of the N-(1-hydroxyethyl)formamide is protonated by the acid catalyst, forming a good leaving group (water). Methanol then acts as a nucleophile, attacking the carbocation and, after deprotonation, yielding the final product, this compound. This step is typically performed at temperatures between 5°C and 80°C. googleapis.com
| Reactants | Catalyst | Solvent | Temperature (°C) | Intermediate | Product |
| Acetaldehyde, Formamide | Base (e.g., Potassium Bicarbonate) | Toluene | 0-40 | N-(1-hydroxyethyl)formamide | |
| N-(1-hydroxyethyl)formamide, Methanol | Acid (e.g., Sulfuric Acid) | 5-80 | This compound |
Elucidation of Electrochemical Reaction Mechanisms
While specific studies on the direct electrochemical synthesis of this compound are not extensively detailed in the provided literature, the electrochemical formation of similar formamides from methanol and amines offers significant mechanistic insights. d-nb.infonih.gov The proposed mechanism for the electrochemical synthesis of formamides generally involves the anodic oxidation of methanol to a reactive intermediate, which then couples with an amine.
A plausible electrochemical pathway for this compound would begin with the electro-oxidation of methanol at the anode to produce formaldehyde (B43269) or a related aldehyde-like intermediate. d-nb.infonih.gov This intermediate is then susceptible to nucleophilic attack by formamide present in the electrolyte.
The reaction would proceed through the formation of a hemiaminal intermediate, analogous to the chemical synthesis pathway. nih.gov This hemiaminal intermediate can then be directly oxidized at the electrode surface to yield the formamide product. nih.gov Alternatively, under certain electrolyte conditions (acidic or basic), the hemiaminal could undergo dehydration to form an imine, which is subsequently hydrated to the formamide. nih.gov Another proposed pathway involves the formation of an isocyanide intermediate, which is then hydrated. nih.gov The efficiency and dominant pathway of the reaction are influenced by factors such as the electrode material (with glassy carbon and platinum being common choices), the composition of the electrolyte, the pH, and the applied potential. d-nb.infonih.gov
Decomposition and Transformation Mechanisms
The primary decomposition pathway for this compound is its thermal conversion to N-vinylformamide, a critical step in the industrial production of this monomer.
Thermal Decomposition to N-Vinylformamide
The thermal decomposition, or pyrolysis, of this compound is an elimination reaction where a molecule of methanol is removed, resulting in the formation of N-vinylformamide. google.comresearchgate.net
Vapor Phase Pyrolysis and Reaction Conditions
This process is typically carried out in the vapor phase at elevated temperatures. google.com The this compound is first vaporized and then passed through a heated reactor. The reaction is endothermic, and maintaining the appropriate temperature profile is crucial for high yields and to prevent the formation of undesirable byproducts. google.com
The pyrolysis is generally conducted at temperatures ranging from 200°C to 600°C. googleapis.com The pressure is often maintained at atmospheric or subatmospheric levels. google.com The use of an inert gas, such as nitrogen, can also be employed. google.com The reactor can be an unpacked tube or packed with various materials to improve heat transfer and reaction efficiency. google.com
| Parameter | Range |
| Temperature | 200°C - 600°C |
| Pressure | Atmospheric or Subatmospheric |
| Phase | Vapor |
Catalytic Effects in Pyrolytic Processes
The efficiency and selectivity of the pyrolysis of this compound to N-vinylformamide can be significantly influenced by the presence of catalysts. A variety of materials have been investigated for their catalytic activity in this process. These catalysts can be broadly categorized as weakly acidic or basic materials.
Catalytic Hydrogenation Pathways of Formamide Intermediates
The catalytic hydrogenation of formamide intermediates can proceed through different pathways, primarily involving the cleavage of either the C-O or C-N bond. The selectivity towards one pathway over the other is a key challenge and is highly dependent on the catalyst, additives, and reaction conditions. While direct studies on this compound are limited, research on analogous formamides, such as N-formyl piperidine, provides significant insights into the potential mechanistic pathways. clockss.orgscispace.comgoogleapis.comresearchgate.netnii.ac.jpresearchgate.net
The deoxygenative hydrogenation pathway, which involves the cleavage of the C-O bond, typically leads to the formation of N-methylated amines. clockss.orgscispace.com This reaction is a significant pathway in processes like the hydrogenation of CO2 to methanol using amine promoters, where the formamide intermediate is formed in situ. clockss.orgscispace.comgoogleapis.comnii.ac.jpresearchgate.net N-methylation can be an undesirable side reaction, leading to the deactivation of the amine-based solvent used in carbon capture technologies. clockss.orgscispace.comnii.ac.jp
The proposed mechanism for C-O bond cleavage proceeds through the initial hydrogenation of the formamide to a hemiaminal intermediate. This intermediate can then undergo dehydration to form an imine intermediate. The subsequent hydrogenation of this imine intermediate results in the N-methylated product. clockss.orgresearchgate.net In the context of this compound, a similar pathway would involve the initial formation of a hemiaminal, followed by elimination of methanol to generate an N-vinylformamide or a related unsaturated intermediate, which would then be hydrogenated.
Studies on the pyrolysis of N-(α-alkoxyethyl) carboxylic acid amides to produce N-vinyl amides demonstrate the propensity of these molecules to undergo C-O bond cleavage through the elimination of the alkoxy group at elevated temperatures. google.com This thermal decomposition highlights the inherent reactivity of the C-O bond in N-(1-alkoxyalkyl)formamide structures.
The deaminative hydrogenation pathway, characterized by the cleavage of the C-N bond, results in the formation of methanol and the regeneration of the parent amine. clockss.orgscispace.comgoogleapis.comnii.ac.jpresearchgate.net This is often the desired pathway in processes such as the conversion of captured CO2 to methanol. clockss.orgscispace.comnii.ac.jp
Mechanistic studies on model formamides suggest that C-N cleavage also proceeds via the formation of a hemiaminal intermediate. clockss.orgresearchgate.net However, instead of dehydration, this intermediate can be further hydrogenated, leading to the cleavage of the C-N bond and the release of methanol and the amine. The conditions that favor this pathway are a subject of ongoing research. clockss.orgscispace.com
Research has shown that the selectivity between C-O and C-N bond cleavage can be significantly influenced by the presence of additives, particularly bases. clockss.orgscispace.comresearchgate.netnii.ac.jp In the hydrogenation of N-formyl piperidine, a model formamide intermediate, the addition of a basic co-catalyst can switch the selectivity from C-O cleavage (N-methylation) to C-N cleavage (methanol formation). clockss.orgscispace.comresearchgate.netnii.ac.jp
It is hypothesized that the base additive deprotonates the hemiaminal intermediate formed in situ. clockss.orgscispace.comresearchgate.netnii.ac.jp This deprotonation is thought to prevent the subsequent dehydration step that leads to the imine intermediate and ultimately the C-O cleavage product. By inhibiting the dehydration pathway, the reaction is directed towards the C-N cleavage pathway, resulting in the formation of methanol. clockss.orgscispace.comresearchgate.netnii.ac.jp The effectiveness of this selectivity switch has been demonstrated across various heterogeneous catalysts. clockss.orgresearchgate.net
| Catalyst System | Additive | Predominant Pathway | Primary Product(s) | Reference |
| Heterogeneous Catalysts | None | C-O Cleavage | N-methylated amine | clockss.orgresearchgate.net |
| Heterogeneous Catalysts | Basic Additive | C-N Cleavage | Methanol, Amine | clockss.orgresearchgate.netnii.ac.jp |
Mechanistic Studies of Related Electrophilic Amidoalkylation Reactions
α-Methoxyalkylamides, such as this compound, are valuable reagents in organic synthesis, particularly in electrophilic amidoalkylation reactions. scispace.com These reactions involve the introduction of an amidoalkyl group into a nucleophilic substrate. The α-methoxy group acts as a leaving group, facilitating the formation of a highly reactive N-acyliminium ion intermediate under acidic conditions.
The general mechanism for electrophilic amidoalkylation using an α-methoxyalkylamide involves the protonation of the methoxy (B1213986) group by an acid catalyst, followed by its elimination as methanol to generate the N-acyliminium ion. This electrophilic species then reacts with a nucleophile, such as an arene or an enol, to form the amidoalkylated product.
Anodic oxidation of N-formylated amines in methanol has been shown to produce α-methoxyalkylamides, including N-ethyl-N-(1-methoxyethyl)formamide. scispace.com These compounds have been demonstrated to be effective amidoalkylating agents for arenes in the presence of trifluoroacetic acid, yielding amidoalkylated products in high yields. scispace.com This reactivity underscores the potential of this compound to serve as a precursor to N-acyliminium ions for amidoalkylation reactions.
Computational and Theoretical Insights into Reaction Mechanisms
While specific computational studies on the reaction mechanisms of this compound are not widely available in the literature, theoretical investigations into related formamide systems provide valuable insights. Density functional theory (DFT) calculations have been employed to explore the mechanistic pathways of formamide reactions, such as the self-catalyzed transformation of formamide to purine. researchgate.net These studies highlight the role of different isomers and the catalytic effect of formamide itself. researchgate.net
Computational studies on the aminolysis of anhydrides have also shed light on whether the formation of the amide bond proceeds through a concerted or stepwise mechanism, depending on the nature of the reactants. Such theoretical approaches could be applied to elucidate the detailed energy profiles of the C-O and C-N cleavage pathways in the hydrogenation of this compound, as well as the energetics of N-acyliminium ion formation in electrophilic amidoalkylation reactions. These calculations could help in designing more selective catalysts and optimizing reaction conditions.
Advanced Characterization and Analytical Techniques in N 1 Methoxyethyl Formamide Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques form the cornerstone of molecular characterization, providing detailed insights into the connectivity and chemical environment of atoms within a molecule. For N-(1-methoxyethyl)formamide, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are paramount for confirming its identity and purity.
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For organic molecules like this compound, ¹H and ¹³C NMR are fundamental for mapping the carbon and proton framework.
Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring environments. In this compound, distinct signals are expected for the formyl proton (CHO), the methoxy (B1213986) protons (OCH₃), the methyl protons (CH₃), the methine proton (CH), and the N-H proton. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the formyl proton is typically observed downfield due to the deshielding effect of the adjacent carbonyl group. The presence of rotamers around the amide C-N bond can lead to the observation of two sets of signals for the formyl and N-H protons.
While a specific spectrum for this compound is not publicly available, data from related compounds, such as N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide, can provide illustrative examples of expected chemical shifts for the formamide (B127407) moiety.
Table 1: Representative ¹H NMR Data for a Formamide Derivative Data for N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide in CDCl₃
| Proton | Chemical Shift (δ, ppm) |
| CHO | 8.15 (s) |
| CH₂NH | 3.90–3.75 (m) |
Note: 's' denotes a singlet and 'm' denotes a multiplet.
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the formamide group is characteristically found at a low field (downfield), typically in the range of 160-170 ppm. The carbons of the methoxy and ethyl groups will appear at higher fields (upfield).
Patents detailing the synthesis of N-vinylformamide from precursors like N-(α-alkoxyethyl)formamides confirm the use of ¹³C NMR in the analysis of these compounds, although specific shift values for this compound are not provided. molbase.com The analysis of related compounds is crucial for confirming structural integrity and purity.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (Formyl) | 160 - 170 |
| CH (Ethyl) | 50 - 60 |
| OCH₃ (Methoxy) | 55 - 65 |
| CH₃ (Ethyl) | 15 - 25 |
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed. Heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly valuable. HSQC correlates directly bonded ¹H and ¹³C atoms, while HMBC reveals longer-range couplings over two to three bonds. These techniques are instrumental in confirming the connectivity within the this compound molecule. For instance, an HMBC experiment would show a correlation between the formyl proton and the carbonyl carbon, as well as between the methoxy protons and the methoxy carbon. The use of such experiments has been noted in the analysis of structurally similar N-alkoxyethylamides. nanalysis.comceitec.czhuji.ac.illibretexts.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the C=O (carbonyl) bond, and C-O bonds. The N-H stretching vibration typically appears as a sharp to broad band in the region of 3300-3500 cm⁻¹. The carbonyl stretching vibration of the amide group is a strong, sharp peak usually found between 1650 and 1700 cm⁻¹. The C-O stretching of the methoxy group would be observed in the fingerprint region, typically around 1050-1150 cm⁻¹. Analysis of related formamide derivatives confirms these characteristic absorption bands. nist.gov
Table 3: Key IR Absorption Bands for a Related Formamide Derivative Data for N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide
| Functional Group | Absorption Range (cm⁻¹) |
| C=O Stretch | 1665 |
| N-H Bend | 1540 |
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. While there are no published crystal structures of this compound itself, the technique has been widely applied to study the solid-state structures of adducts and derivatives of formamide. ingentaconnect.comcjsc.ac.cnresearchgate.net These studies provide valuable insights into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. For example, the formamide group is known to form strong N-H···O hydrogen bonds, which can lead to the formation of well-ordered crystalline lattices in its adducts. The analysis of such adducts can reveal how this compound interacts with other molecules, which is crucial for understanding its role in various chemical processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are indispensable for separating and quantifying components within a chemical mixture. For a compound like this compound, these methods are crucial for quality control and for understanding the efficiency of its synthesis.
Gas-Liquid Chromatography (GLC) for Reaction Monitoring and Purity Assessment
Gas-Liquid Chromatography (GLC), a subset of gas chromatography (GC), is a powerful technique for the analysis of volatile compounds such as this compound. In GLC, the sample is vaporized and transported by an inert carrier gas through a capillary column coated with a liquid stationary phase. The separation is based on the differential partitioning of the sample's components between the gas and liquid phases. birchbiotech.com This method is highly effective for both monitoring the progress of the reaction that produces this compound and for assessing the purity of the final product. hpst.cz
Reaction Monitoring: During the synthesis of this compound, small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and injected into the GC system. The resulting chromatograms provide a snapshot of the reaction's progress, allowing for the quantification of reactants, intermediates, and the desired product. This real-time analysis is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize byproduct formation.
Purity Assessment: Once the synthesis is complete, GLC is used to determine the purity of the isolated this compound. A high-purity sample will ideally show a single, sharp peak corresponding to the target compound. The presence of other peaks indicates impurities, which could be unreacted starting materials, solvents, or byproducts. By integrating the area under each peak, the relative concentration of each component can be calculated, providing a quantitative measure of purity. birchbiotech.comshimadzu.com For accurate quantification, a reference standard of known purity is typically used to create a calibration curve. asean.org
Below is a representative data table illustrating how GLC data would be presented for the purity analysis of a synthesized batch of this compound.
| Peak No. | Retention Time (min) | Compound Identity | Peak Area (%) | Purity Specification |
| 1 | 3.45 | Solvent (e.g., Tetrahydrofuran) | 0.15 | < 0.2% |
| 2 | 5.21 | Starting Material A | 0.08 | < 0.1% |
| 3 | 6.89 | Starting Material B | 0.05 | < 0.1% |
| 4 | 9.76 | This compound | 99.65 | > 99.5% |
| 5 | 10.12 | Unknown Impurity | 0.07 | < 0.1% |
This table is for illustrative purposes and represents typical data obtained from a GLC purity analysis.
Advanced Techniques for In-Situ Reaction Monitoring
In-situ techniques, which analyze a reaction as it occurs in its native environment, provide dynamic information that is often lost in conventional ex-situ analysis. These methods are particularly valuable for understanding complex reaction mechanisms and catalyst behavior.
Extended X-ray Absorption Fine Structure (EXAFS) for Catalyst Structure Analysis in Solution
The synthesis of formamides, including this compound, often relies on metal-based catalysts. Understanding the precise structure and electronic state of the catalyst during the reaction is key to unraveling the reaction mechanism and developing more efficient catalytic systems. Extended X-ray Absorption Fine Structure (EXAFS) is a powerful, element-specific technique used to probe the local atomic environment of a specific element within a material, even in a liquid solution under reaction conditions. rsc.orgacs.org
EXAFS is a component of X-ray Absorption Spectroscopy (XAS). When a sample is irradiated with X-rays of increasing energy, an absorption edge is observed when the X-ray energy is sufficient to eject a core-level electron from an atom. The fine structure (oscillations) on the high-energy side of this edge is the EXAFS region. These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. Analysis of the EXAFS spectrum can provide highly precise information about the identity, number, and distance of the atoms surrounding the absorbing atom. acs.org
In the context of this compound synthesis, in-situ EXAFS can be employed to study the catalyst in the reaction vessel. For example, if a zirconium-based catalyst is used for the amidation reaction, Zr K-edge EXAFS can monitor the structure of the zirconium catalytic species directly in the reaction solution at elevated temperatures. nih.gov This allows researchers to identify the true active species, which may be different from the precursor initially added. It can reveal dynamic changes in the catalyst's coordination number, bond distances, and the nature of coordinating ligands as reactants are converted to products. researchgate.net
A typical data table derived from an in-situ EXAFS study on a catalyst used in formamide synthesis might look as follows.
| Catalyst State | Absorbing Atom | Scattering Atom | Coordination Number (N) | Bond Distance (Å) |
| Pre-catalyst in solvent | Zr | O | 6.0 ± 0.5 | 2.15 ± 0.02 |
| Active catalyst (in-situ) | Zr | O | 4.1 ± 0.4 | 2.08 ± 0.02 |
| Active catalyst (in-situ) | Zr | Zr | 2.5 ± 0.3 | 3.40 ± 0.03 |
| Spent catalyst | Zr | O | 5.8 ± 0.5 | 2.14 ± 0.02 |
This table represents hypothetical data illustrating the type of structural information obtained from EXAFS analysis of a Zirconium-based catalyst during a catalytic cycle. nih.gov
Methodological Developments in Analytical Chemistry for Formamide Compounds
The broader class of formamide compounds, to which this compound belongs, is of significant interest in various chemical and industrial contexts. This has driven the development of diverse analytical methodologies. Recent advances often focus on improving sensitivity, specificity, and the ability to analyze complex matrices.
For structurally related compounds like N-acyl amino acids, which share the amide linkage, methods combining liquid chromatography with mass spectrometry (LC-MS) are prevalent. mdpi.comresearchgate.net These techniques often require derivatization to enhance detectability, for instance, by adding a chromophore for UV/Vis detection. mdpi.comresearchgate.net While not directly applicable to the volatile this compound without modification, the principles of derivatization to improve analytical sensitivity are a key methodological development.
Furthermore, the study of formamide itself in contexts such as prebiotic chemistry has led to the use of highly sensitive techniques like high-resolution Fourier-transform infrared spectroscopy (FTIR) and GC-MS to identify and quantify products in complex mixtures resulting from high-energy processes.
For catalytic syntheses relevant to formamides, the integration of multiple in-situ techniques is a significant trend. Combining EXAFS with other methods like Raman spectroscopy or infrared spectroscopy provides a more complete picture of both the catalyst structure and the evolution of organic species in the reaction mixture. rsc.org These multi-modal approaches represent the forefront of analytical chemistry in understanding and optimizing the synthesis of compounds like this compound.
Applications of N 1 Methoxyethyl Formamide in Advanced Chemical Synthesis
Precursor in N-Vinylformamide Production
One of the most significant industrial applications of N-(1-methoxyethyl)formamide is its role as a direct precursor in the synthesis of N-vinylformamide (NVF). researchgate.netgoogleapis.com This process, often referred to as the "alkoxy process," involves the formation of this compound as a stable, isolable intermediate. The synthesis begins with the reaction of acetaldehyde (B116499) and formamide (B127407), often in the presence of methanol (B129727) and a catalyst. googleapis.com The resulting this compound is then subjected to thermal decomposition, or pyrolysis. googleapis.com In this step, the compound undergoes an elimination reaction where a molecule of methanol is removed, yielding the desired N-vinylformamide product. googleapis.com This method is valued for its efficiency and the high purity of the resulting NVF. researchgate.net
| Reaction Step | Reactants | Key Intermediate | Product | Byproduct |
| Formation | Acetaldehyde, Formamide, Methanol | N/A | This compound | Water |
| Elimination (Pyrolysis) | This compound | N/A | N-vinylformamide | Methanol |
The primary purpose of synthesizing this compound is to produce N-vinylformamide (NVF), a highly valuable and polymerizable monomer. researchgate.net NVF is the simplest member of the enamide family and serves as a key building block for functional polymers. researchgate.net The stability of this compound allows it to be purified before the final elimination step, which is crucial for obtaining monomer-grade NVF suitable for polymerization reactions. Industrial production procedures for NVF have been established by major chemical companies, underscoring the importance of its precursor, this compound, in providing a reliable route to this essential monomer. researchgate.net
Once synthesized from its this compound precursor, N-vinylformamide can be readily polymerized via free-radical polymerization to produce poly(N-vinylformamide) (PNVF). researchgate.net PNVF is a non-toxic, water-soluble polymer with a range of applications. However, the true versatility of the polymer platform stems from its utility as a precursor itself. The formamide side groups of PNVF can be hydrolyzed under acidic or basic conditions to yield polyvinylamine (PVAm). This transformation is significant because the corresponding monomer, vinylamine, is unstable. Therefore, the pathway proceeding from this compound to NVF and then to PNVF provides the most practical and established route to synthesizing polyvinylamine, a linear cationic polymer with primary amino groups that finds extensive use in various industries. researchgate.net
Role in Electrophilic Amidoalkylation Processes
The chemical structure of this compound makes it an effective reagent in electrophilic amidoalkylation reactions. The molecule is an N,O-acetal, where the nitrogen of the formamide and the oxygen of the methoxy (B1213986) group are attached to the same carbon atom. guidechem.com Under acidic catalysis, the methoxy group can act as a leaving group, leading to the formation of a highly reactive N-acylimminium ion. This cation is a potent electrophile that can react with a wide range of nucleophiles. This reactivity allows for the introduction of a 'formamido-ethyl' moiety onto other molecules, a key transformation in the construction of more complex chemical structures.
Intermediacy in Complex Organic Molecules Synthesis
Beyond its primary role in NVF production, this compound and its analogues serve as intermediates in the broader field of organic synthesis.
This compound belongs to the larger class of formamide derivatives, which are valuable intermediates in organic chemistry. nih.govresearchgate.net The synthetic methods used to produce this compound can be adapted to create a variety of chemical analogues for research purposes. By altering the starting aldehyde or alcohol, chemists can generate a library of N-(1-alkoxyalkyl)formamides with different substitution patterns. These derivatives can be used to explore structure-activity relationships in medicinal chemistry or to serve as building blocks for novel molecular architectures. The synthesis of various formamides, such as N-[2-(4-Methoxyphenyl)-1-methylethyl]-formamide, highlights the modularity of this chemical class in building diverse structures for research and development. pharmaffiliates.com
The role of this compound as an essential precursor to N-vinylformamide solidifies its position as a key intermediate in the fine and specialty chemical sectors. echemi.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and N-vinylformamide fits this description perfectly as a specialty monomer. researchgate.net Consequently, this compound is itself a crucial fine chemical intermediate, produced as part of a multi-step value chain leading to high-performance polymers like PNVF and PVAm. Its availability from chemical suppliers indicates its established role as a commercial intermediate for further synthesis. echemi.com
Insufficient Data to Generate Article on the Sustainable Applications of this compound
Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is a lack of specific research data regarding the emerging roles of the chemical compound this compound in sustainable chemical processes, including its use in conjunction with ionic liquids as solvents.
Initial and broadened search queries for the applications of this compound in green chemistry, its function as a solvent or reagent in ionic liquids, and its use in sustainable synthetic methodologies did not yield any relevant scholarly articles, patents, or detailed research findings. The available information is limited to basic chemical identifiers, such as its CAS registry number (38591-94-5), molecular formula (C4H9NO2), and some physical properties. There is a notable absence of published studies investigating its application in advanced, sustainable chemical synthesis as per the user's specific request.
While general information exists for related compounds such as formamide, N-methylformamide, and various N-substituted formamides in the context of sustainable chemistry, and for ionic liquids incorporating a methoxyethyl group, no direct scientific connection or application involving this compound in these areas could be established.
Due to the absence of specific and verifiable research on the topic, it is not possible to construct a scientifically accurate and informative article that adheres to the provided outline. Generating content on this subject would require speculation and the inclusion of information on different chemical entities, which would contravene the explicit instructions to focus solely on this compound.
Therefore, this report concludes that there is insufficient data in the public domain to fulfill the user's request for an article on the "," specifically concerning its "Emerging Roles in Sustainable Chemical Processes (e.g., related to ionic liquids as solvents)."
Theoretical and Computational Chemistry Studies of N 1 Methoxyethyl Formamide and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. khanacademy.org Instead of calculating the complex many-electron wavefunction, DFT determines the electron density to derive molecular properties. khanacademy.org For a molecule like N-(1-methoxyethyl)formamide, DFT is used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms (bond lengths, bond angles, and dihedral angles).
Calculate Vibrational Frequencies: Predict the infrared and Raman spectra, which helps in the characterization of the molecule and confirms that an optimized geometry corresponds to a true energy minimum.
Determine Thermodynamic Properties: Calculate energies, enthalpies, and Gibbs free energies to predict the relative stability of different isomers or conformers. researchgate.net
Probe Electronic Properties: Investigate the distribution of electrons through calculations of atomic charges, dipole moments, and molecular orbitals. benthamdirect.com
The accuracy of any quantum chemical calculation is dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. The selection involves a trade-off between accuracy and computational cost.
For molecules like formamides, common choices include:
Pople-style basis sets: Such as 6-31G(d) or 6-311++G(d,p). The numbers indicate the number of functions used for core and valence electrons. The letters in parentheses denote the addition of polarization functions (d, p) and diffuse functions (+), which are crucial for accurately describing non-covalent interactions and the electron distribution in molecules with heteroatoms. nih.gov
Correlation-consistent basis sets: Such as cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta). These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy energy calculations. researchgate.net
In a typical study on this compound, researchers would likely test several combinations of DFT functionals (e.g., B3LYP, wB97X-D) and basis sets to validate which level of theory best reproduces known experimental data for analogous molecules before applying it to the target compound. researchgate.netbenthamdirect.com
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the static properties of single molecules, molecular modeling and dynamics simulations explore the conformational landscape and intermolecular interactions.
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, key rotations would be around the C-N amide bond and the C-C and C-O bonds of the substituent.
The rotation around the C-N amide bond is particularly important, leading to syn and anti (or E/Z) conformers, which exhibit different energies due to steric and electronic effects. The energy barrier to this rotation is significant due to the partial double-bond character of the amide bond. Computational studies on N-alkyl amides consistently show that the relative stability of these conformers is influenced by the size and nature of the substituent. spcmc.ac.in
For this compound, a computational scan of the potential energy surface by rotating key dihedral angles would identify the most stable conformers. The results of such a hypothetical analysis are presented in Table 1.
Table 1: Hypothetical Relative Energies of this compound Conformers Disclaimer: The following data is illustrative and based on typical findings for substituted formamides. It does not represent experimentally verified results for this compound.
| Conformer | Dihedral Angle (O=C-N-C) | Relative Energy (kJ/mol) | Population at 298 K (%) |
| anti-1 | ~180° | 0.00 | 75.3 |
| syn-1 | ~0° | 4.50 | 15.1 |
| anti-2 | ~180° | 2.15 | 9.6 |
| syn-2 | ~0° | 8.00 | < 1.0 |
Hirshfeld Surface Analysis: This technique provides a unique way to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is generated based on the electron density of the molecule and its neighbors, partitioning the space in the crystal among the molecules. mdpi.com The surface can be color-mapped to show different properties, such as the distance to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. Red spots on a dnorm map (a normalized contact distance) indicate close intermolecular contacts, often corresponding to hydrogen bonds. researchgate.netiucr.org
Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound Disclaimer: The following data is illustrative and based on typical findings for amides. It does not represent experimentally verified results for this compound.
| Interaction Type | Contribution (%) |
| H···H | 45.5 |
| O···H / H···O | 32.8 |
| C···H / H···C | 15.2 |
| N···H / H···N | 4.5 |
| Others | 2.0 |
Molecular Electrostatic Potential (MEP) Mapping: The MEP is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. rsc.org It is mapped onto the electron density surface, with colors indicating different potential values.
Red regions (negative potential) indicate electron-rich areas, which are susceptible to electrophilic attack. In this compound, these would be located around the carbonyl oxygen and the methoxy (B1213986) oxygen. researchgate.net
Blue regions (positive potential) indicate electron-poor areas, susceptible to nucleophilic attack. This is typically found around the amide hydrogen. researchgate.net
Green/Yellow regions represent areas of neutral or intermediate potential.
The MEP map is invaluable for predicting how the molecule will interact with other reagents, solvents, or biological receptors, highlighting its hydrogen bonding capabilities and sites of potential chemical reaction. nih.govrsc.org
Electronic Structure and Reactivity Predictions
The electronic structure, particularly the frontier molecular orbitals (FMOs), governs a molecule's reactivity.
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons in a reaction.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, DFT calculations would provide the energies and spatial distributions of these orbitals. This information allows for the prediction of its behavior in various chemical reactions, for instance, identifying whether it would act as a nucleophile or an electrophile under specific conditions. benthamdirect.com Analysis of the FMOs helps rationalize product selectivity and reaction mechanisms. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental framework in computational chemistry for predicting the reactivity and kinetic stability of molecules. taylorandfrancis.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability; a larger gap generally signifies lower reactivity. researchgate.net
The interaction between the HOMO and LUMO of reactants governs the course of a chemical reaction. wikipedia.org For example, in a reaction between a nucleophile and an electrophile, the interaction between the HOMO of the nucleophile and the LUMO of the electrophile is paramount. taylorandfrancis.com The energy and spatial distribution of these orbitals can predict the most likely sites of reaction. For large molecular systems, where canonical molecular orbitals can be delocalized over the entire structure, the concept of frontier molecular orbitalets (FMOLs) has been developed to better pinpoint the locality of chemical reactivity. nih.gov
Table 1: Representative Frontier Molecular Orbital Data for Formamide (B127407) Analogues (Note: These values are illustrative and derived from general computational studies of amides. Actual values for this compound would require specific calculation.)
| Compound Analogue | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Formamide | DFT/B3LYP | ~ -7.0 | ~ 1.5 | ~ 8.5 |
| N-Methylformamide | DFT/B3LYP | ~ -6.8 | ~ 1.6 | ~ 8.4 |
This interactive table is based on typical values found in computational chemistry literature for simple amides.
Predictive Studies for Catalysis and Reaction Pathways
Computational chemistry provides powerful tools for predicting the role of molecules like this compound and its analogues in catalytic cycles and for elucidating complex reaction pathways. nih.gov Such studies can forecast catalytic activity and help in the rational design of more efficient catalysts and reaction conditions. researchgate.netdntb.gov.ua
For formamide analogues, theoretical investigations have shed light on their catalytic activity in various transformations, such as nucleophilic substitutions. researchgate.net Mechanistic studies have shown that formamides can act as catalysts by forming key intermediates, such as alkoxyiminium ions, in the rate-determining step of a reaction. researchgate.net Computational models can correlate properties like charge distribution, dipole moment, and steric parameters with the observed catalytic ability, enabling the prediction of how effectively a given formamide will promote a reaction. researchgate.net
Furthermore, detailed reaction networks for the formation and decomposition of simple amides have been mapped out using ab initio molecular dynamics. nih.gov These studies reveal complex pathways, including isomerization, dehydration, and decarbonylation, and can quantify the energy barriers for each step. For example, the hydrolysis of formamide has been shown computationally to proceed via a two-step mechanism involving protonation of the nitrogen atom followed by nucleophilic attack of hydroxide. nih.gov Similarly, theoretical studies on the hydrogenation of formamides show how catalysts can selectively cleave either the C-O or C-N bond, leading to different products. frontiersin.org The addition of co-catalysts or additives can shift this selectivity, a phenomenon that can be predicted and explained through computational modeling. frontiersin.org
This compound, as an N-acyl-N,O-acetal, is a stable precursor to reactive N-acylimine intermediates. organic-chemistry.orgacs.orgnih.gov Theoretical studies can model the conditions required to generate these reactive species and predict their subsequent reactions. By understanding the energy profiles of these pathways, chemists can optimize conditions for applications in the synthesis of complex molecules and natural products. organic-chemistry.org
Future Directions and Research Opportunities
Development of Novel and Efficient Synthetic Routes
The advancement of chemical synthesis relies on the continual development of more efficient, cost-effective, and environmentally benign methods for producing valuable compounds. For N-(1-methoxyethyl)formamide, future research will likely focus on moving beyond traditional synthetic protocols to embrace modern, innovative strategies.
Current synthetic approaches often rely on multi-step processes that may involve hazardous reagents or produce significant waste. Future research should aim to develop novel synthetic pathways characterized by high atom economy and operational simplicity. One promising avenue is the exploration of catalyst-free and solvent-free reaction systems, which have been successfully applied to the synthesis of other formamidines and N-sulfonyl formamidines. nih.govrsc.org Such methods reduce environmental impact and can lead to simplified purification processes.
Another key area is the development and application of advanced catalytic systems. The use of inexpensive and non-toxic catalysts, such as those based on iron(III) chloride, has proven effective for the synthesis of related formamidine (B1211174) compounds and could be adapted for this compound. scirp.org Furthermore, the design of heterogeneous catalysts, including functionalized mesoporous silica (B1680970) or magnetic nanoparticles, could offer advantages in terms of catalyst recovery and reusability, making the synthesis more sustainable for potential industrial applications. researchgate.netresearchgate.net The exploration of one-pot, multi-component reactions, where multiple chemical bonds are formed in a single operation, represents another significant opportunity to streamline the synthesis of this compound and its derivatives. nih.gov
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalyst-Free Systems | Reduced cost, environmental impact, and simplified purification. nih.govrsc.org | Investigation of thermal or microwave-assisted reactions under solvent-free conditions. |
| Advanced Catalysis | High efficiency, selectivity, and potential for catalyst recycling. scirp.orgresearchgate.net | Design of novel homogeneous (e.g., iron-based) and heterogeneous (e.g., supported) catalysts. |
| Multi-Component Reactions | Increased efficiency, reduced waste, and rapid access to molecular complexity. nih.gov | Development of new one-pot procedures combining starting materials to form the target compound directly. |
| Biocatalysis | High selectivity (including stereoselectivity), mild reaction conditions, and green credentials. | Screening for enzymes capable of catalyzing the formylation or related transformations. |
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of reaction mechanisms is fundamental to controlling chemical transformations, optimizing reaction conditions, and designing more effective catalysts. For this compound, future research should aim to elucidate the intricate mechanistic details of its formation and subsequent reactions.
Advanced spectroscopic techniques, particularly in-situ Nuclear Magnetic Resonance (NMR), can be employed to monitor reaction progress in real-time. This allows for the identification of transient intermediates and the quantification of catalytic species distribution, providing critical insights into the reaction pathway. europa.eu Such studies can help decipher the precise role of catalysts, additives, and even trace impurities, which can have a profound impact on reaction outcomes and reproducibility. europa.eu
Furthermore, detailed kinetic studies are essential for building robust models that can predict reaction behavior under various conditions. By investigating the influence of concentration, temperature, and pressure on reaction rates, researchers can validate proposed mechanisms and identify rate-determining steps. nih.gov Understanding the fundamental physical organic properties, such as the rotational barrier around the amide C-N bond, is also crucial. Computational and experimental studies on simpler amides like formamide (B127407) have revealed the significant energy barrier to rotation, and investigating how the N-(1-methoxyethyl) substituent influences this dynamic behavior could provide insights into its reactivity and conformational preferences. researchgate.net
Exploration of New Chemical Reactivity and Transformations
The unique structural features of this compound, including a chiral center, a formamide moiety, and a methoxy (B1213986) group, suggest a rich and varied chemical reactivity that is yet to be fully explored. This compound can serve as a versatile building block for the synthesis of more complex and high-value molecules.
Future research should investigate its potential as a chiral auxiliary or precursor in asymmetric synthesis. The inherent chirality could be leveraged to control the stereochemical outcome of reactions, leading to the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and agrochemical industries.
The formamide group itself is a key functional handle. It can act as a formylating agent, a precursor to isocyanides, or participate in cyclization reactions to form various heterocyclic systems. scirp.orgresearchgate.net Research into developing novel transformations that exploit this reactivity is a promising area. For instance, exploring its participation in transition-metal-catalyzed cross-coupling reactions or its use in the synthesis of novel classes of ligands for catalysis could open up new avenues in organic synthesis. The development of new routes to pyrimidine (B1678525) and quinoxaline (B1680401) derivatives from related starting materials highlights the potential for this compound to be a precursor in the synthesis of biologically relevant heterocyclic structures. researchgate.net
Integration of Advanced Computational and Experimental Methodologies for Rational Design
The synergy between computational modeling and experimental work has become a cornerstone of modern chemical research, enabling a more rational and efficient approach to discovery. For this compound, integrating these methodologies will be crucial for accelerating progress in its synthesis and application.
In silico screening of potential synthetic routes using theoretical calculations, such as Density Functional Theory (DFT), can save significant time and resources by predicting the feasibility of different reaction pathways before they are attempted in the lab. nih.gov This approach allows researchers to prioritize experiments that are most likely to succeed. nih.gov
Computational studies are also invaluable for catalyst design. By modeling the interactions between a substrate like this compound and a potential catalyst, researchers can predict binding affinities and transition state energies, providing a basis for designing catalysts with enhanced activity and selectivity. researchgate.neteuropa.eu Quantum computational studies, including Hirshfeld surface analysis and molecular electrostatic potential mapping, can offer deep insights into the intermolecular interactions that govern the compound's behavior, which is critical for understanding its role in larger molecular assemblies or as a ligand. ijcce.ac.irmdpi.com This rational design approach, grounded in a deep computational understanding of the molecule's electronic and structural properties, will be instrumental in unlocking the full potential of this compound in various chemical contexts.
| Methodology | Application for this compound Research | Reference Example |
| Density Functional Theory (DFT) | Predicting reaction energies, transition states, and screening potential synthetic routes. nih.gov | In silico screening of novel synthetic pathways to prioritize experimental work. nih.gov |
| Molecular Docking | Investigating potential interactions with biological targets or catalyst active sites. mdpi.com | Predicting the binding mode of derivatives in enzyme active sites to guide the design of new bioactive molecules. mdpi.com |
| In-situ NMR Spectroscopy | Real-time monitoring of reactions to identify intermediates and determine catalyst speciation. europa.eu | Elucidating the mechanism of a catalyzed transformation involving the formamide group. europa.eu |
| Kinetic Analysis | Developing rate laws and validating proposed reaction mechanisms. nih.gov | Determining the kinetic parameters for a new synthetic route to optimize yield and reaction time. nih.gov |
| Hirshfeld Surface Analysis | Characterizing and visualizing intermolecular interactions in the solid state. ijcce.ac.ir | Understanding the crystal packing and hydrogen bonding networks of this compound derivatives. ijcce.ac.ir |
Q & A
Q. What are the most reliable synthetic routes for N-(1-methoxyethyl)formamide, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1-methoxyethylamine with formic acid derivatives (e.g., formyl chloride) under controlled conditions. Solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios are critical for optimizing yield (≥75%) and minimizing side products like hydrolyzed amines. Post-synthesis purification via vacuum distillation or recrystallization is recommended to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Key signals include the formamide proton (δ 8.0–8.5 ppm) and methoxy group (δ 3.2–3.5 ppm). Overlapping signals in crowded regions (e.g., δ 1.0–2.0 ppm for the ethyl chain) may require 2D NMR (e.g., COSY, HSQC) for resolution .
- X-ray crystallography : Single-crystal analysis confirms bond lengths (C=O: ~1.23 Å) and dihedral angles, providing insights into steric effects from the methoxy group .
Q. What purification strategies are recommended for isolating high-purity this compound?
High-purity (>99%) product can be achieved via fractional distillation (bp ~150–160°C under reduced pressure) or recrystallization in non-polar solvents (e.g., hexane). Patent data highlight the use of continuous-flow reactors to minimize impurities like unreacted amines or formic acid byproducts .
Advanced Research Questions
Q. How does the methoxy group influence the compound’s reactivity in cycloaddition or cross-coupling reactions?
The methoxy group acts as an electron-donating substituent, enhancing nucleophilicity at the formamide oxygen. In cyclopropanation reactions (e.g., [3+2] cycloadditions), this facilitates ring closure with electron-deficient alkenes. Computational studies (DFT) suggest a lower activation energy (ΔG‡ ~15–20 kcal/mol) compared to non-substituted analogs .
Q. How can researchers resolve contradictions in NMR data caused by dynamic rotational isomerism?
Dynamic NMR (DNMR) at variable temperatures (e.g., −40°C to 60°C) can "freeze" rotational conformers of the formamide group. For example, splitting of the formyl proton into two signals at low temperatures confirms restricted rotation around the C–N bond. Solvent polarity (e.g., DMSO vs. CDCl₃) also affects exchange rates .
Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?
Molecular dynamics (MD) simulations using force fields (e.g., AMBER) predict hydrogen-bonding interactions between the formamide group and protein active sites. Docking studies (AutoDock Vina) reveal binding affinities (Kd ~10–50 µM) for enzymes like acetylcholinesterase, suggesting potential neuroprotective applications .
Q. How does steric hindrance from the methoxyethyl group affect catalytic applications?
In palladium-catalyzed couplings (e.g., Suzuki-Miyaura), bulky substituents reduce catalytic efficiency by limiting substrate access to the metal center. Comparative studies show a 20–30% decrease in yield compared to N-methylformamide derivatives. Mitigation strategies include using larger ligand systems (e.g., XPhos) .
Q. What are the stability challenges of this compound under acidic/basic conditions?
Hydrolysis studies indicate rapid degradation (t₁/₂ < 1 hr) in strong acids (pH < 2) or bases (pH > 12), yielding 1-methoxyethylamine and formic acid. Stabilization requires buffered conditions (pH 5–7) and inert atmospheres to prevent oxidative decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
